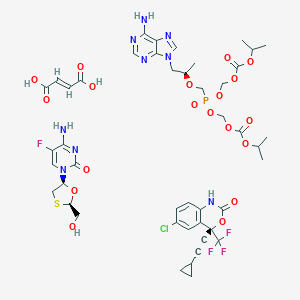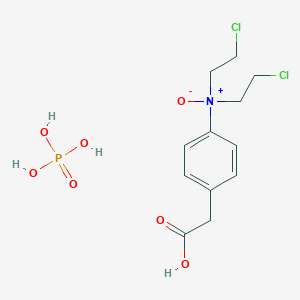
1-(2,5-Dimethyl-4-iodophenyl)-2-aminopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethyl-4-iodophenyl)-2-aminopropane, commonly known as 2C-I, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1975 and has gained popularity as a recreational drug due to its hallucinogenic effects. However,
Mécanisme D'action
The exact mechanism of action of 2C-I is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Specifically, it has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2C-I include increased heart rate, blood pressure, and body temperature. It also causes pupil dilation, altered perception of time and space, and changes in mood and thought processes. These effects are similar to those of other psychedelic drugs such as LSD and psilocybin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2C-I in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the specific effects of serotonin receptor activation without the confounding effects of other neurotransmitters. However, one limitation is the potential for abuse and the lack of standardized dosing protocols.
Orientations Futures
There are several future directions for research on 2C-I. One area of interest is its potential therapeutic effects in treating mental health disorders. Additionally, more research is needed to fully understand the mechanism of action of 2C-I and its effects on the brain. Finally, there is a need for the development of standardized dosing protocols and safety guidelines for the use of 2C-I in lab experiments.
Méthodes De Synthèse
The synthesis of 2C-I involves the reaction of 2,5-dimethyl-4-iodophenylacetonitrile with 2-aminoethanol in the presence of a reducing agent such as lithium aluminum hydride. This method was first described by Shulgin in his book, PiHKAL (Phenethylamines I Have Known And Loved).
Applications De Recherche Scientifique
2C-I has been studied for its potential therapeutic effects in treating various mental health disorders such as depression, anxiety, and PTSD. It has been shown to have a rapid onset of action and a long duration of effects, making it a promising candidate for psychedelic-assisted therapy. Additionally, 2C-I has been used in research to study the neural mechanisms of consciousness and perception.
Propriétés
Numéro CAS |
141817-19-8 |
|---|---|
Nom du produit |
1-(2,5-Dimethyl-4-iodophenyl)-2-aminopropane |
Formule moléculaire |
C11H16IN |
Poids moléculaire |
289.16 g/mol |
Nom IUPAC |
1-(4-iodo-2,5-dimethylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16IN/c1-7-5-11(12)8(2)4-10(7)6-9(3)13/h4-5,9H,6,13H2,1-3H3 |
Clé InChI |
XNLVEGLGFMXLAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1I)C)CC(C)N |
SMILES canonique |
CC1=CC(=C(C=C1I)C)CC(C)N |
Synonymes |
1-(2,5-dimethyl-4-iodophenyl)-2-aminopropane 2,5-dimethyl-4-iodo-alpha-methylbenzeneethanamine 2,5-dimethyl-4-iodo-alpha-methylphenethylamine 2,5-dimethyl-4-iodoamphetamine 2,5-dimethyl-4-iodophenylisopropylamine DMIPAP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B130372.png)

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)


